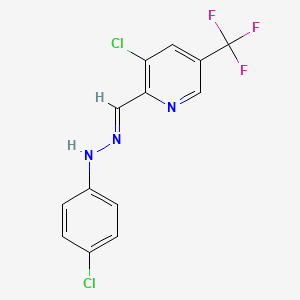
3-chloro-5-(trifluoromethyl)-2-pyridinecarbaldehyde N-(4-chlorophenyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-chloro-5-(trifluoromethyl)-2-pyridinecarbaldehyde N-(4-chlorophenyl)hydrazone is a useful research compound. Its molecular formula is C13H8Cl2F3N3 and its molecular weight is 334.12. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-chloro-5-(trifluoromethyl)-2-pyridinecarbaldehyde N-(4-chlorophenyl)hydrazone is a hydrazone derivative with potential biological activities, particularly in antimicrobial and antitubercular applications. This compound's structure includes a pyridine ring substituted with trifluoromethyl and chloro groups, which may contribute to its biological properties.
- Chemical Name : this compound
- Molecular Formula : C13H6Cl2F6N4
- Molecular Weight : 403.11 g/mol
- CAS Number : Not specified in the search results but can be derived from the chemical name.
Antimicrobial Activity
Research indicates that hydrazones, including derivatives of pyridine, exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains, including Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA).
-
In Vitro Studies :
- A study found that hydrazones derived from 4-trifluoromethylbenzohydrazide showed potent activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) as low as 4 µM for some derivatives .
- Another study highlighted that certain hydrazones exhibited selective inhibition against M. kansasii, with MIC values reaching 16 µM .
- Case Studies :
Cytotoxicity and Selectivity
The cytotoxic effects of hydrazones are crucial for their therapeutic applications. Some derivatives have shown minimal toxicity in mammalian cell cultures while maintaining potent antimicrobial activity.
- Cytotoxicity Tests :
- The 5-chlorosalicylidene derivative was evaluated up to concentrations of 100 µM without significant cytotoxic effects on HepG2 cells, indicating a favorable therapeutic window .
- In contrast, other derivatives exhibited varying levels of cytotoxicity, emphasizing the need for careful selection of substituents to optimize both efficacy and safety .
Structure-Activity Relationship (SAR)
The biological activity of hydrazones often correlates with their structural features. The presence of electron-withdrawing groups (like trifluoromethyl and chloro) on the aromatic ring enhances their lipophilicity and reactivity, which are critical for interaction with biological targets.
| Structural Feature | Effect on Activity |
|---|---|
| Trifluoromethyl group | Increases lipophilicity and reactivity |
| Chloro substitution | Enhances binding affinity to microbial targets |
| Aromatic ring | Provides structural stability and interaction sites |
Eigenschaften
IUPAC Name |
4-chloro-N-[(E)-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylideneamino]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2F3N3/c14-9-1-3-10(4-2-9)21-20-7-12-11(15)5-8(6-19-12)13(16,17)18/h1-7,21H/b20-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPZMAVTPPOMMY-IFRROFPPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN=CC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N/N=C/C2=C(C=C(C=N2)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














